molecular formula C23H20ClN3O2S2 B3007496 N-[(2-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1189931-82-5

N-[(2-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B3007496
CAS No.: 1189931-82-5
M. Wt: 470
InChI Key: UYBIZTXKFFLZDB-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a chlorophenyl group, and an acetamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.

    Medicine: Research has explored the compound’s potential as a therapeutic agent for various diseases. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of conditions such as cancer and infectious diseases.

    Industry: The compound’s chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Preparation Methods

The synthesis of N-[(2-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: The synthesis begins with the preparation of the thieno[3,2-d]pyrimidine core.

    Introduction of the Chlorophenyl Group: The next step involves the introduction of the 2-chlorophenyl group through a nucleophilic substitution reaction. This can be accomplished by reacting the thieno[3,2-d]pyrimidin-4-one intermediate with 2-chlorobenzyl chloride under basic conditions.

    Formation of the Acetamide Moiety: The final step involves the introduction of the acetamide moiety. This can be achieved by reacting the intermediate with an appropriate acylating agent, such as acetic anhydride, in the presence of a base.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-[(2-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common reagents for these reactions include nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its ability to interact with microbial enzymes may contribute to its antimicrobial properties.

Comparison with Similar Compounds

N-[(2-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can be compared to other similar compounds, such as:

    Thieno[3,2-d]pyrimidine Derivatives: These compounds share the thieno[3,2-d]pyrimidine core and exhibit similar chemical and biological properties. the presence of different substituents can significantly alter their activity and specificity.

    Chlorophenyl Derivatives: Compounds containing the chlorophenyl group may exhibit similar reactivity in nucleophilic substitution reactions. the overall structure and additional functional groups can influence their biological activity.

    Acetamide Derivatives: Compounds with the acetamide moiety may share similar chemical properties, such as the ability to undergo acylation reactions. the presence of other functional groups can impact their overall reactivity and biological effects.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S2/c1-2-27-22(29)21-18(12-19(31-21)15-8-4-3-5-9-15)26-23(27)30-14-20(28)25-13-16-10-6-7-11-17(16)24/h3-12H,2,13-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBIZTXKFFLZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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